molecular formula C13H11ClN2O3S B5711148 5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5711148
M. Wt: 310.76 g/mol
InChI Key: DEQVSVSLQLMXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as CEP, is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEP has been widely used in scientific research due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of CEP is not fully understood. However, it is believed that CEP exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEP has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, CEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CEP in laboratory experiments is its relatively low cost and ease of synthesis. CEP is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, one limitation of using CEP is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of CEP. One area of research is the development of more efficient and cost-effective synthetic methods for CEP. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of CEP. Additionally, further studies are needed to evaluate the safety and toxicity of CEP in animal models and humans. Finally, the potential therapeutic applications of CEP in the treatment of various diseases should be explored further.

Synthesis Methods

The synthesis of CEP involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to afford CEP in good yield. The synthesis of CEP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CEP has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. CEP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-2-19-10-4-3-8(14)5-7(10)6-9-11(17)15-13(20)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQVSVSLQLMXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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